Cas no 1872014-76-0 (4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine)

4-Ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group, a methyl group, and a 4-methylthiophen-2-yl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of the thiophene ring enhances electronic properties, making it a candidate for optoelectronic applications. The amine functionality at the 5-position offers versatility for further derivatization, enabling the synthesis of more complex molecules. Its well-defined molecular architecture ensures consistency in research and industrial applications. The compound’s stability and synthetic accessibility further contribute to its utility in advanced chemical studies.
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine structure
1872014-76-0 structure
Product name:4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
CAS No:1872014-76-0
MF:C11H15N3S
MW:221.321900606155
CID:6306689
PubChem ID:165492314

4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
    • 1872014-76-0
    • EN300-1149269
    • Inchi: 1S/C11H15N3S/c1-4-8-10(13-14(3)11(8)12)9-5-7(2)6-15-9/h5-6H,4,12H2,1-3H3
    • InChI Key: SRWXPTIVCUAXIW-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1C1C(CC)=C(N)N(C)N=1

Computed Properties

  • Exact Mass: 221.09866866g/mol
  • Monoisotopic Mass: 221.09866866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 2.4

4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1149269-1.0g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0
1g
$1086.0 2023-06-09
Enamine
EN300-1149269-2.5g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
2.5g
$1509.0 2023-10-25
Enamine
EN300-1149269-5g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
5g
$2235.0 2023-10-25
Enamine
EN300-1149269-1g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
1g
$770.0 2023-10-25
Enamine
EN300-1149269-10.0g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0
10g
$4667.0 2023-06-09
Enamine
EN300-1149269-5.0g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0
5g
$3147.0 2023-06-09
Enamine
EN300-1149269-10g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
10g
$3315.0 2023-10-25
Enamine
EN300-1149269-0.05g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
0.05g
$647.0 2023-10-25
Enamine
EN300-1149269-0.1g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
0.1g
$678.0 2023-10-25
Enamine
EN300-1149269-0.25g
4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine
1872014-76-0 95%
0.25g
$708.0 2023-10-25

Additional information on 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

Introduction to 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine (CAS No. 1872014-76-0) and Its Emerging Applications in Chemical Biology

The compound 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine, identified by its CAS number 1872014-76-0, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core conjugated with a thiophene ring and ethyl/methyl substituents, has garnered attention due to its unique structural properties and promising biological activities. The pyrazole moiety, known for its role in medicinal chemistry, contributes to the compound's potential as a scaffold for drug development, while the thiophene ring enhances its interactability with biological targets.

Recent studies have highlighted the therapeutic potential of 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine in addressing various physiological and pathological conditions. Its molecular structure suggests that it may exhibit inhibitory effects on key enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. For instance, the presence of the methylthiophene group may facilitate interactions with proteases and kinases, making it a candidate for modulating signaling pathways relevant to chronic disorders.

In the context of drug discovery, the compound's versatility as a scaffold has been explored in several innovative approaches. Researchers have leveraged its structural framework to design derivatives with enhanced pharmacokinetic profiles and improved target specificity. The ethyl and methyl groups on the pyrazole ring provide opportunities for further functionalization, enabling the creation of novel analogs with tailored biological activities. This adaptability has positioned 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine as a valuable asset in medicinal chemistry libraries.

Advances in computational chemistry have further accelerated the investigation of this compound's properties. Molecular modeling studies have predicted its binding affinity to various biological targets, including transcription factors and metabolic enzymes. These predictions are supported by experimental data from high-throughput screening assays, which have identified promising lead compounds derived from 4-ethyl-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-am ine for further optimization.

The role of 4-methylthiophen derivatives in medicinal chemistry cannot be overstated. The thiophene ring imparts unique electronic and steric properties that influence the compound's interaction with biological systems. This has led to their exploration in developing treatments for infectious diseases, cardiovascular disorders, and autoimmune conditions. The incorporation of such motifs into drug candidates has shown efficacy in preclinical models, paving the way for clinical trials.

One particularly intriguing aspect of 4-ethyl-1-methyl derivatives is their potential to cross-talk with multiple biological pathways simultaneously. This polypharmacological approach has gained traction as an effective strategy for addressing complex diseases that involve intricate networks of molecular interactions. By targeting several pathways at once, these compounds can elicit synergistic effects that enhance therapeutic outcomes.

The synthesis of 1872014 derivatives remains an active area of research due to the challenges posed by their complex structures. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the desired molecular architectures with high precision.

From a regulatory perspective, ensuring compliance with safety standards is paramount when developing new chemical entities like 1872014 derivatives. Rigorous toxicological assessments are conducted to evaluate their potential side effects before they can be advanced into clinical development. These studies include acute toxicity tests, chronic toxicity evaluations, and genotoxicity screenings to ensure that the compounds are safe for human use.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates like 1872014 derivatives. By analyzing vast datasets of chemical structures and biological activities, these algorithms can predict which compounds are most likely to succeed in preclinical testing. This approach has significantly reduced the time and resources required to bring new drugs to market.

The future prospects for 1872014 derivatives remain bright as ongoing research continues to uncover new applications for this class of compounds. Collaborative efforts between academia and industry are essential for translating laboratory findings into viable therapeutics that address unmet medical needs. As our understanding of biological systems evolves, so too will our ability to harness these molecules for therapeutic purposes.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司